An In-Depth Technical Guide to Methyl 4-(4-bromophenyl)-4-oxobutanoate
An In-Depth Technical Guide to Methyl 4-(4-bromophenyl)-4-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 4-(4-bromophenyl)-4-oxobutanoate, a versatile ketoester intermediate with significant applications in organic synthesis, particularly in the realms of medicinal chemistry and materials science. This document delves into the compound's fundamental properties, detailed synthesis protocols with mechanistic insights, spectroscopic characterization, and its role as a key building block in the development of novel therapeutics and functional materials. The CAS number for Methyl 4-(4-bromophenyl)-4-oxobutanoate is 30913-86-1 .[1]
Introduction and Core Properties
Methyl 4-(4-bromophenyl)-4-oxobutanoate is a bifunctional molecule featuring a brominated aromatic ring, a ketone, and a methyl ester. This unique combination of functional groups renders it a valuable precursor for a wide array of chemical transformations, making it a staple in the synthetic chemist's toolbox. The presence of the bromine atom on the phenyl ring offers a reactive handle for cross-coupling reactions, while the keto-ester moiety allows for the construction of diverse heterocyclic systems and the introduction of varied pharmacophores.
A summary of the key physicochemical properties of Methyl 4-(4-bromophenyl)-4-oxobutanoate is presented in the table below.
| Property | Value | Source |
| CAS Number | 30913-86-1 | [1] |
| Molecular Formula | C₁₁H₁₁BrO₃ | [2] |
| Molecular Weight | 271.11 g/mol | [2] |
| Appearance | White to yellow solid | Sigma-Aldrich |
| IUPAC Name | methyl 4-(4-bromophenyl)-4-oxobutanoate | Sigma-Aldrich |
| InChI Key | NSIXBKXISVRTCO-UHFFFAOYSA-N | SpectraBase |
Synthesis and Mechanistic Considerations
The most common and efficient method for the synthesis of Methyl 4-(4-bromophenyl)-4-oxobutanoate is the Friedel-Crafts acylation of bromobenzene.[3] This electrophilic aromatic substitution reaction involves the reaction of an acylating agent with an aromatic ring in the presence of a Lewis acid catalyst.
The Acylating Agent: Methyl 3-(chloroformyl)propanoate
The preferred acylating agent for this synthesis is methyl 3-(chloroformyl)propanoate, also known as methyl succinoyl chloride. This reagent can be prepared from succinic anhydride by reaction with methanol to form the monoester, followed by treatment with a chlorinating agent such as thionyl chloride (SOCl₂). The use of the acid chloride is crucial as it is more reactive than the corresponding carboxylic acid or anhydride in the Friedel-Crafts reaction.
The Lewis Acid Catalyst: The Engine of the Reaction
Anhydrous aluminum chloride (AlCl₃) is the most frequently employed Lewis acid catalyst for this transformation. Its role is to activate the acylating agent by coordinating to the chlorine atom, thereby generating a highly electrophilic acylium ion. This acylium ion is the key reactive species that attacks the electron-rich aromatic ring of bromobenzene.
Caption: The Friedel-Crafts acylation mechanism for the synthesis of Methyl 4-(4-bromophenyl)-4-oxobutanoate.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of Methyl 4-(4-bromophenyl)-4-oxobutanoate.
Materials:
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Bromobenzene
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Methyl 3-(chloroformyl)propanoate
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
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Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
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Add bromobenzene (1.0 eq) to the stirred suspension.
-
Slowly add a solution of methyl 3-(chloroformyl)propanoate (1.1 eq) in anhydrous dichloromethane via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of crushed ice, followed by concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
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Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Data and Characterization
The identity and purity of the synthesized Methyl 4-(4-bromophenyl)-4-oxobutanoate can be confirmed by a combination of spectroscopic techniques.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (two doublets, ortho and meta to the carbonyl group), two methylene groups (triplets), and a methyl ester singlet. |
| ¹³C NMR | Signals corresponding to the carbonyl carbons (ketone and ester), aromatic carbons (including the carbon attached to bromine), methylene carbons, and the methoxy carbon. A known literature reference reports the 13C NMR spectrum.[4] |
| IR | Strong absorption bands for the ketone and ester carbonyl groups (typically in the range of 1680-1740 cm⁻¹), and bands characteristic of the aromatic ring. |
| Mass Spec. | The molecular ion peak (M+) and characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks in an approximate 1:1 ratio). |
Applications in Research and Drug Development
Methyl 4-(4-bromophenyl)-4-oxobutanoate serves as a pivotal intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the ability to further elaborate both the keto-ester and the bromophenyl moieties.
Caption: Applications of Methyl 4-(4-bromophenyl)-4-oxobutanoate in the synthesis of bioactive compounds.
Precursor for Heterocyclic Scaffolds
The 1,4-dicarbonyl functionality of Methyl 4-(4-bromophenyl)-4-oxobutanoate makes it an ideal precursor for the synthesis of various five- and six-membered heterocyclic systems. For instance, condensation with hydrazine derivatives can lead to the formation of pyridazinone cores, which are present in a number of cardiovascular and anti-inflammatory drugs.
Building Block for Anticonvulsant Agents
The 4-bromophenyl moiety is a common feature in several classes of anticonvulsant drugs.[5][6] Methyl 4-(4-bromophenyl)-4-oxobutanoate can be utilized as a starting material to introduce this key pharmacophore. The keto-ester portion of the molecule can be transformed into various functional groups, such as semicarbazones, which have shown promising anticonvulsant activity.[7]
Intermediate in the Synthesis of Other Therapeutic Agents
The versatility of this compound extends to its use in the synthesis of a broad range of other therapeutic agents. The bromine atom can be readily displaced or utilized in palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, allowing for the rapid diversification of molecular scaffolds in drug discovery programs.
Safety and Handling
Methyl 4-(4-bromophenyl)-4-oxobutanoate is harmful if swallowed and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Methyl 4-(4-bromophenyl)-4-oxobutanoate is a valuable and versatile building block in modern organic synthesis. Its straightforward preparation via Friedel-Crafts acylation, coupled with the reactivity of its multiple functional groups, makes it an important intermediate for the synthesis of complex molecules, particularly in the field of drug discovery and development. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, serving as a valuable resource for researchers and scientists in the chemical and pharmaceutical industries.
References
-
Organic Syntheses. The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Retrieved from [Link]
-
PrepChem.com. Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. Retrieved from [Link]
- Pandey, S. N., et al. (2000). Synthesis and anticonvulsant activity of 4-bromophenyl substituted aryl semicarbazones. European Journal of Medicinal Chemistry, 35(12), 1169-1175.
- Siddiqui, N., et al. (2007). Design and Synthesis of Some Novel 4-(4-substituted aryl) Semicarbazones as Anticonvulsant Agents. Acta Poloniae Pharmaceutica - Drug Research, 64(3), 229-233.
- Google Patents. EP1201647B1 - Process for producing 4-cyano-4oxobutanoate and 4-cyano-3-hydroxybutanoate.
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ChemSynthesis. (2025, May 20). 4-(4-bromophenyl)-3-methyl-4-oxobutanoic acid. Retrieved from [Link]
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Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
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SpectraBase. METHYL-4-PARA-BROMOPHENYL-4-OXOBUTANOATE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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ResearchGate. (2025, August 6). Synthesis and Anticonvulsant Activity of 4-Bromophenyl Substituted Aryl Semicarbazones. Retrieved from [Link]
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